Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-

Übersicht

Beschreibung

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.

The exact mass of the compound Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29563. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, also known as N-(2-methoxyphenyl)-2-hydroxyimino-acetamide, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

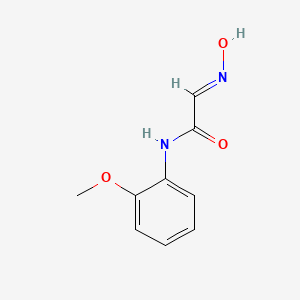

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- Functional Groups : Hydroxyimino and methoxyphenyl groups contribute to its unique reactivity and biological activity.

The biological activity of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- is believed to be mediated through several mechanisms:

Antimicrobial Activity

A study published in "Bioorganic & Medicinal Chemistry" investigated the antimicrobial properties of various N-hydroxyiminoacetamides, including Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. The findings revealed:

- Moderate Activity : The compound exhibited moderate antibacterial activity against several strains of bacteria.

- Potential Applications : Its role as a precursor for synthesizing other biologically active compounds was highlighted, suggesting further research could enhance its efficacy as an antimicrobial agent.

Anticancer Research

While direct studies on the anticancer effects of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- are scarce, related compounds have demonstrated promising results:

- N-Heterocyclic Derivatives : Research indicates that derivatives synthesized from similar acetamides exhibit significant antitumor activity. These findings suggest that Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- could serve as a valuable building block for developing new anticancer agents .

Case Studies

Several case studies have explored the biological activity of compounds related to Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-:

- Study on N-Hydroxyacetanilides :

- Synthesis and Testing of Analogous Compounds :

Summary Table of Biological Activities

| Activity Type | Compound | Observations |

|---|---|---|

| Antimicrobial | Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- | Moderate activity against bacterial strains |

| Anticancer | N-Heterocyclic derivatives | Significant antitumor activity reported |

| Gene Expression | N-hydroxyacetanilides | Altered expression in Arabidopsis thaliana |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

- Research indicates that derivatives of acetamides exhibit significant antimicrobial properties. Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- has shown effectiveness against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

- The compound has been tested for anticancer activity in various studies. It has shown selective cytotoxicity towards human cancer cell lines while sparing normal cells. In vitro studies have indicated that related compounds can inhibit cell proliferation in cancer cells, suggesting a promising avenue for therapeutic development .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of acetamide derivatives against common pathogens. The results indicated that the compound exhibited strong activity against Staphylococcus aureus, with an MIC of approximately 32 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a National Cancer Institute (NCI) evaluation, acetamide derivatives were subjected to a panel of cancer cell lines. The results showed that certain derivatives achieved significant growth inhibition rates, with average GI50 values around 15 µM. These findings support further exploration into the compound's mechanism of action and potential clinical applications .

The biological activities of acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- can be summarized as follows:

Future Research Directions

Further research is warranted to explore the full therapeutic potential of acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Eigenschaften

IUPAC Name |

2-hydroxyimino-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPRORZFBOGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979486 | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-42-8 | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(HYDROXYIMINO)-N-(2-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of 2-Methoxyisonitrosoacetanilide?

A1: The crystal structure of 2-Methoxyisonitrosoacetanilide is orthorhombic, belonging to the space group P212121. [] The unit cell dimensions are a = 16.384(5) Å, b = 24.613(10) Å, and c = 4.669(2) Å. [] There are eight molecules (Z=8) within each unit cell. [] The study also found two slightly different conformations of the molecule within the asymmetric unit. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.